L-Sorbitol-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

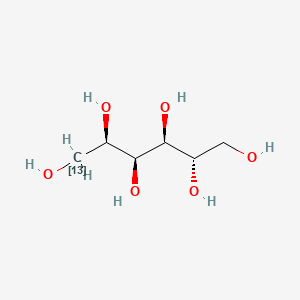

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1/t3-,4+,5+,6+/m1 |

InChI Key |

FBPFZTCFMRRESA-NDTSWHIVSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Purification of L-Sorbitol-13C: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical synthesis and purification methods for L-Sorbitol-13C. This isotopically labeled sugar alcohol is a valuable tool in metabolic research and as a tracer in various biomedical applications.

Chemical Synthesis of this compound

The most common and industrially applied method for synthesizing sorbitol is the reduction of glucose.[1] For the synthesis of this compound, the logical precursor is the correspondingly labeled L-Glucose-13C. The primary method for this transformation is catalytic hydrogenation, which involves the reduction of the aldehyde group in glucose to a primary alcohol group.[2]

Catalytic transfer hydrogenation (CTH) presents a viable alternative to traditional hydrogenation with gaseous hydrogen, often being more suitable for laboratory-scale synthesis.[3][4] This method utilizes a hydrogen donor, such as 2-propanol or 1,4-butanediol, in the presence of a catalyst.[4][5]

Key Synthesis Reaction:

The fundamental reaction is the reduction of L-Glucose-13C to this compound.

References

A Technical Guide to L-Sorbitol-13C: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Sorbitol-13C, focusing on the critical parameters of isotopic purity and enrichment. Understanding these concepts is paramount for the successful application of 13C-labeled compounds in metabolic research, drug development, and clinical diagnostics. This guide details the analytical methodologies used to determine these properties, presents quantitative data for commercially available standards, and illustrates the biochemical context of sorbitol metabolism.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

In the realm of stable isotope-labeled compounds, the terms "isotopic purity" and "isotopic enrichment" are often used, sometimes interchangeably, leading to confusion. However, they represent distinct and crucial quality attributes of an isotopically labeled molecule like this compound.

-

Isotopic Purity: This parameter refers to the percentage of molecules of a compound that are labeled with the desired isotope. For instance, a batch of L-Sorbitol-1-13C with 99% isotopic purity means that 99% of the sorbitol molecules in that batch contain a 13C atom at the C1 position. The remaining 1% of the molecules would be unlabeled (containing only 12C at all carbon positions).

-

Isotopic Enrichment: This term describes the abundance of a specific isotope at a particular atomic position in a molecule, expressed as a percentage of the total isotopes at that position. For a 13C-labeled compound, it represents the percentage of the labeled carbon atom that is 13C. For example, a 99 atom % 13C enrichment for L-Sorbitol-1-13C indicates that at the C1 position, 99% of the carbon atoms are 13C and 1% are the naturally abundant 12C.

It is important to note that for a singly labeled compound, the values for isotopic purity and isotopic enrichment are often very similar. However, for molecules with multiple labeled sites, the distinction becomes more critical.

Quantitative Data of Commercially Available this compound

The quality of isotopically labeled standards is a critical factor in the accuracy and reproducibility of experimental results. The following table summarizes the isotopic purity and enrichment specifications for various commercially available this compound isotopologues.

| Product Name | Labeling Position | Isotopic Purity/Enrichment | Chemical Purity | Supplier (Example) |

| D-Sorbitol-1-13C | C1 | 99 atom % 13C[1] | ≥98% | Sigma-Aldrich |

| D-Sorbitol-2-13C | C2 | 99 atom % 13C | 99% (CP)[2] | Sigma-Aldrich |

| D-Sorbitol-U-13C6 | Uniformly labeled | 98% | 98%[3][4][5] | Cambridge Isotope Laboratories, Inc. |

| D-Sorbitol-13C | Not specified | 98.0% | Not specified | MedchemExpress |

Experimental Protocols for Determination of Isotopic Purity and Enrichment

The accurate determination of isotopic purity and enrichment relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry is a powerful tool for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions. For this compound, this technique can precisely quantify the relative abundance of the 13C-labeled and unlabeled molecules.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A detailed protocol for the quantitative analysis of sorbitol in biological samples using LC-MS/MS has been described and can be adapted for isotopic enrichment analysis.[6][7]

Sample Preparation (from Human Plasma): [6][7]

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., uniformly 13C-labeled sorbitol, D-Sorbitol-U-13C6).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Supernatant Transfer: Transfer 150 µL of the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters:

-

LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sorbitol.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

-

Ionization: Electrospray ionization (ESI) in negative mode is often employed for sorbitol analysis.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for unlabeled sorbitol (m/z 181.1 -> 89.1) and 13C6-sorbitol (m/z 187.1 -> 92.1) would be monitored.

Data Analysis:

The isotopic enrichment is calculated by comparing the peak areas of the 13C-labeled sorbitol to the unlabeled sorbitol. The ratio of these areas, after correcting for the natural abundance of 13C, provides the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

13C NMR spectroscopy is a direct and powerful method for determining the isotopic purity of 13C-labeled compounds. It allows for the identification and quantification of the 13C label at specific atomic positions.

Methodology: Quantitative 13C NMR

Sample Preparation: [1][8][9][10]

-

Dissolution: Dissolve an accurately weighed amount of the this compound sample (typically 10-50 mg for good signal-to-noise) in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in a clean NMR tube.

-

Internal Standard: Add a known amount of an internal standard for quantification if required.

-

Filtration: Filter the solution to remove any particulate matter.

NMR Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Pulse Sequence: A standard proton-decoupled 13C NMR experiment is typically used. For accurate quantification, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) is crucial for accurate integration.

-

Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Data Analysis:

The isotopic purity is determined by integrating the signal of the 13C-labeled carbon and comparing it to the signals of the corresponding carbon in any unlabeled species present. The relative integrals directly correspond to the molar ratio of the labeled and unlabeled molecules.

Mandatory Visualizations

Biochemical Pathway: The Polyol Pathway

L-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[11][12][13][14] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. customs.go.jp [customs.go.jp]

- 4. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]

- 5. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. ou.edu [ou.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

L-Sorbitol-13C as a Metabolic Tracer for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Sorbitol-13C as a metabolic tracer for in vivo studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret in vivo experiments utilizing this stable isotope tracer. The guide covers the core principles of this compound tracing, its metabolic fate, detailed experimental protocols, and data interpretation strategies.

Introduction to this compound as a Metabolic Tracer

L-Sorbitol, a sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. The use of L-Sorbitol labeled with the stable isotope carbon-13 (¹³C) allows for the direct tracing of its metabolic fate in vivo. This provides a powerful tool to investigate the activity of the polyol pathway and its contribution to various physiological and pathological states, particularly in the context of diabetes and its complications.[1]

By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites, primarily fructose and subsequently glucose.[2] This enables the quantification of metabolic flux through the polyol pathway, providing insights into the enzymatic activities of sorbitol dehydrogenase.

The Polyol Pathway and its Significance

The polyol pathway consists of two primary enzymatic reactions:

-

Aldose Reductase: Reduces glucose to sorbitol, utilizing NADPH as a cofactor.

-

Sorbitol Dehydrogenase: Oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[1][3]

Under normal physiological conditions, this pathway is considered a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.[4] The accumulation of sorbitol in tissues that do not readily metabolize it, such as the lens, nerve, and kidney, can lead to osmotic stress and cellular damage, contributing to diabetic complications like cataracts, neuropathy, and nephropathy.[1]

The conversion of sorbitol to fructose can also have metabolic consequences. Fructose can be phosphorylated to fructose-1-phosphate and enter glycolysis, or it can be converted to fructose-6-phosphate. The increased production of fructose and the altered NADH/NAD+ ratio from sorbitol dehydrogenase activity can contribute to oxidative stress and the formation of advanced glycation end-products (AGEs).[5]

Experimental Design for In Vivo this compound Tracer Studies

A typical in vivo study using this compound involves the administration of the tracer to an animal model, followed by the collection of biological samples at various time points for analysis.

Animal Models

The choice of animal model is critical and depends on the research question. Common models for studying metabolic diseases like diabetes include:

-

Streptozotocin (STZ)-induced diabetic rodents: A model for type 1 diabetes.

-

db/db or ob/ob mice: Genetic models of type 2 diabetes and obesity.

-

Normal, healthy rodents: As a control group to establish baseline metabolic flux.

Tracer Administration

This compound can be administered through several routes, each with its own advantages and considerations.

| Administration Route | Advantages | Considerations |

| Oral Gavage | - Mimics dietary intake- Non-invasive | - Requires fasting to ensure absorption- First-pass metabolism in the liver |

| Intravenous (IV) Infusion | - Bypasses first-pass metabolism- Precise control over tracer delivery | - More invasive- Requires catheterization |

| Intraperitoneal (IP) Injection | - Less invasive than IV- Rapid absorption | - Potential for incomplete absorption- Less precise control than IV |

A study utilizing ¹⁴C-labeled sorbitol in rats demonstrated that orally administered sorbitol is almost completely absorbed.[2]

Sample Collection and Processing

Biological samples are collected at predetermined time points to track the dynamic changes in labeled metabolites.

| Sample Type | Collection Method | Processing |

| Blood | Tail vein, cardiac puncture | Plasma or serum separation, immediate freezing |

| Tissues (Liver, Kidney, Lens, Nerve) | Dissection after euthanasia | Flash-freezing in liquid nitrogen, homogenization |

| Urine | Metabolic cages | Collection over time, immediate freezing |

| Exhaled Air | Metabolic chambers | Collection of CO₂ for isotopic analysis |

Rapid quenching of metabolic activity is crucial to prevent post-collection changes in metabolite levels. This is typically achieved by flash-freezing tissues in liquid nitrogen immediately after dissection.[6]

Analytical Methodologies

The analysis of ¹³C-labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive technique for detecting and quantifying isotopologues of metabolites.[7][8]

Sample Preparation for MS:

-

Metabolite Extraction: Tissues are homogenized and metabolites are extracted using a solvent system (e.g., methanol/chloroform/water).

-

Derivatization (for GC-MS): Polar metabolites are chemically modified to increase their volatility for GC analysis.

-

Analysis: The sample is introduced into the mass spectrometer, which separates ions based on their mass-to-charge ratio, allowing for the quantification of different ¹³C-labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which can be invaluable for elucidating metabolic pathways.[9][10] In vivo NMR can also be used to non-invasively monitor the metabolism of this compound in real-time.[11]

Data Analysis and Interpretation

The primary goal of a tracer study is to determine the metabolic fate of the tracer and to quantify the flux through specific pathways.

Metabolic Fate of this compound

Based on the known biochemistry of the polyol pathway and findings from a study with ¹⁴C-labeled sorbitol, the expected downstream metabolites of this compound are:[2]

-

¹³C-Fructose: The direct product of sorbitol dehydrogenase activity.

-

¹³C-Glucose: Formed from ¹³C-fructose via gluconeogenesis in the liver. A significant portion of the administered sorbitol label is expected to be recovered as glucose.[2]

-

¹³C-Lactate and ¹³C-Pyruvate: Downstream metabolites from the entry of ¹³C-fructose into glycolysis.

-

¹³C-Glycogen: Synthesized from ¹³C-glucose in the liver and muscle.

-

¹³CO₂: From the complete oxidation of labeled metabolites in the TCA cycle.

Quantitative Data Presentation

The results of a tracer study are typically presented as the fractional enrichment of ¹³C in various metabolites over time.

Table 1: Hypothetical Fractional Enrichment of ¹³C in Key Metabolites Following Oral Administration of this compound in a Diabetic Mouse Model

| Time Point | ¹³C-Sorbitol (Plasma) | ¹³C-Fructose (Liver) | ¹³C-Glucose (Plasma) |

| 0 min | 0.011 (natural abundance) | 0.011 (natural abundance) | 0.011 (natural abundance) |

| 15 min | 0.55 | 0.35 | 0.15 |

| 30 min | 0.30 | 0.45 | 0.25 |

| 60 min | 0.10 | 0.25 | 0.30 |

| 120 min | 0.02 | 0.10 | 0.20 |

Data are hypothetical and for illustrative purposes only.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) uses mathematical models to estimate the rates of metabolic reactions from isotopic labeling data. By fitting the measured ¹³C enrichment data to a metabolic network model, it is possible to quantify the flux through the polyol pathway and connected pathways.

Experimental Protocols

Protocol for Oral Administration of this compound in Mice

-

Animal Preparation: Fast mice for 4-6 hours to ensure gastric emptying.

-

Tracer Preparation: Dissolve this compound (e.g., [U-¹³C₆]-Sorbitol) in sterile water to a final concentration of 100 mg/mL.

-

Administration: Administer the tracer solution via oral gavage at a dose of 2 g/kg body weight.

-

Sample Collection: Collect blood and tissues at specified time points (e.g., 15, 30, 60, 120 minutes) post-gavage.

-

Sample Processing: Immediately process blood to plasma and flash-freeze tissues in liquid nitrogen. Store all samples at -80°C until analysis.

Protocol for Metabolite Extraction from Liver Tissue

-

Homogenization: Homogenize approximately 50 mg of frozen liver tissue in a pre-chilled mixture of methanol, chloroform, and water.

-

Phase Separation: Centrifuge the homogenate to separate the polar (methanol/water) and non-polar (chloroform) phases.

-

Drying: Collect the polar phase containing the metabolites of interest and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for MS or NMR analysis.

Visualizations

Metabolic Pathway

Caption: The Polyol Pathway converts glucose to fructose via sorbitol.

Experimental Workflow

Caption: General workflow for an in vivo this compound tracer study.

Logical Relationship of Downstream Metabolites

Caption: Expected metabolic fate of the ¹³C label from this compound.

References

- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The metabolic fate of exogenous sorbitol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyol pathway - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. casbr.biochem.med.ufl.edu [casbr.biochem.med.ufl.edu]

- 7. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Localized in vivo13C NMR spectroscopy of the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of L-Sorbitol-¹³C in Elucidating Polyol Pathway Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polyol pathway's role in metabolic research, with a core focus on the application of L-Sorbitol-¹³C as an isotopic tracer. We will detail the biochemical significance of this pathway, particularly in the context of diabetic complications, and provide comprehensive experimental methodologies for leveraging L-Sorbitol-¹³C to probe its dynamics. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to integrate this powerful technique into their studies.

Introduction: The Polyol Pathway and Its Significance

Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, as seen in diabetes mellitus, this primary pathway becomes saturated.[1] The excess glucose is then shunted into an alternative metabolic route: the polyol pathway.[1] This two-step enzymatic process is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2]

The pathway consists of two key enzymes:

-

Aldose Reductase (AR): This enzyme catalyzes the reduction of glucose to sorbitol, consuming NADPH as a cofactor.[3]

-

Sorbitol Dehydrogenase (SDH): Subsequently, SDH oxidizes sorbitol to fructose, in a reaction that utilizes NAD⁺ and produces NADH.[3]

The pathological consequences of sustained polyol pathway activation are threefold:

-

Osmotic Stress: Sorbitol is a polyol that does not readily cross cell membranes. Its intracellular accumulation in insulin-independent tissues (e.g., nerve, retina, kidney) increases intracellular osmotic pressure, leading to cell swelling and damage.[2]

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of the master antioxidant, glutathione (GSH), by glutathione reductase. Its depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.[2]

-

Redox Imbalance: The production of NADH by sorbitol dehydrogenase alters the NADH/NAD⁺ ratio, which can disrupt mitochondrial function and further contribute to cellular stress.

Given its central role in diabetic pathophysiology, the polyol pathway is a key target for therapeutic intervention, primarily through the development of aldose reductase inhibitors (ARIs).[2]

L-Sorbitol-¹³C: A Tool for Measuring Pathway Flux

Isotope tracers are indispensable tools for quantifying the rate of metabolic reactions, a practice known as metabolic flux analysis. While ¹³C-labeled glucose is commonly used to measure the rate of sorbitol production via aldose reductase, L-Sorbitol-¹³C is a specialized tracer designed to directly investigate the second, and often rate-limiting, step of the pathway: the conversion of sorbitol to fructose by sorbitol dehydrogenase (SDH).[4]

By introducing L-Sorbitol-¹³C into a biological system (in vivo or in vitro), researchers can track the ¹³C label as it is incorporated into fructose. The rate of appearance of ¹³C-fructose provides a direct measure of SDH activity and the metabolic flux through this part of the pathway. This is particularly valuable for:

-

Determining the tissue-specific activity of SDH.

-

Understanding the downstream metabolic fate of sorbitol-derived carbon.

-

Assessing the efficacy of therapeutic agents that modulate the polyol pathway, such as ARIs, by quantifying their impact on the production of labeled fructose from accumulated sorbitol.

Quantitative Data from Polyol Pathway Research

The following tables summarize key quantitative data related to the polyol pathway, providing a reference for researchers designing and interpreting experiments.

Table 1: Polyol Pathway Metabolite Concentrations in Diabetic Models

| Tissue | Condition | Glucose (µmol/g) | Sorbitol (nmol/g) | Fructose (nmol/g) | Reference(s) |

| Rat Sciatic Nerve | Control | 2.8 ± 0.3 | 49 ± 5 | 210 ± 20 | [5][6] |

| Diabetic | 12.5 ± 1.1 | 350 ± 40 | 1250 ± 150 | [5][6] | |

| Rat Lens | Control | - | ~50 | ~200 | [7] |

| Diabetic | - | ~5000 | ~1000 | [7] | |

| Human Erythrocytes | Control | 5.5 mM (plasma) | 15.2 ± 1.2 | - | [8] |

| Diabetic (Type 1) | 15.8 mM (plasma) | 55.6 ± 7.8 | - | [8] | |

| Human Serum | Healthy (Fasting) | 4.8 ± 0.4 mM | 0.164 ± 0.044 mg/L | 1.39 ± 0.38 mg/L | [9] |

| Diabetic (Type 2, Fasting) | 9.4 ± 1.9 mM | 0.280 ± 0.163 mg/L | 1.48 ± 0.49 mg/L | [9] |

Values are presented as mean ± SEM or SD where available. Note that units and experimental conditions may vary between studies.

Table 2: In Vitro Efficacy of Aldose Reductase Inhibitors (ARIs)

| Inhibitor | IC₅₀ (nM) | Enzyme Source | Reference(s) |

| Zopolrestat | 3.1 | Human Placenta | [4][10] |

| Epalrestat | 10 | Rat Lens | |

| Epalrestat | 26 | Human Placenta | |

| Sorbinil | ~500 | Not Specified | [2] |

| Fidarestat | 26 | Not Specified | |

| Imirestat | 8.5 | Rat Lens | |

| Capparis spinosa Extract | 0.54 mg/mL | Bovine Lens |

IC₅₀ is the half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy of Aldose Reductase Inhibitors on Sorbitol Accumulation

| Inhibitor | Animal Model | Tissue | Oral Dose (mg/kg) | Sorbitol Reduction (%) | Reference(s) |

| Zopolrestat | Diabetic Rat | Sciatic Nerve | 1.9 (ED₅₀) | 50 | |

| Zopolrestat | Diabetic Rat | Retina | 17.6 (ED₅₀) | 50 | |

| Zopolrestat | Diabetic Rat | Lens | 18.4 (ED₅₀) | 50 | |

| ICI 105552 | Diabetic Rat | Sciatic Nerve | 50 | 70 | [6] |

| Epalrestat | Diabetic Rat | Blood | Not specified | Significant decrease |

ED₅₀ is the dose required to achieve 50% of the maximum effect.

Visualizing the Polyol Pathway and Experimental Logic

Diagrams generated using Graphviz provide a clear visual representation of the biochemical pathways and experimental workflows.

Caption: The Polyol Pathway converts glucose to fructose via sorbitol, altering cellular redox balance.

Caption: L-Sorbitol-¹³C traces flux through sorbitol dehydrogenase to quantify fructose production.

Caption: Workflow for a metabolic flux study using L-Sorbitol-¹³C from administration to data analysis.

Experimental Protocols

The following sections provide detailed, synthesized methodologies for conducting tracer experiments with L-Sorbitol-¹³C.

In Vivo Tracer Administration and Sample Collection

This protocol is a representative model for an in vivo study in rodents, based on methodologies for related tracer experiments.[7]

-

Animal Model: Utilize streptozotocin-induced diabetic rats or a relevant genetic model alongside age-matched controls.

-

Acclimatization: Allow animals to acclimate for at least one week with standard diet and water ad libitum.

-

Tracer Preparation: Dissolve L-Sorbitol-¹³C (e.g., D-Sorbitol-1-¹³C or U-¹³C₆) in sterile saline to a final concentration suitable for administration. The exact dose will depend on the experimental goals and analytical sensitivity.

-

Administration: Administer the L-Sorbitol-¹³C solution via oral gavage or intravenous infusion. Oral gavage is suitable for studying absorption and first-pass metabolism, while infusion allows for steady-state labeling.[7]

-

Time Course: Collect tissues and biofluids at various time points post-administration (e.g., 1, 3, 6, 24 hours) to capture the dynamics of sorbitol metabolism.[7]

-

Sample Collection: At each time point, anesthetize the animal and collect blood via cardiac puncture into heparinized tubes. Immediately centrifuge to obtain plasma.

-

Tissue Harvesting: Rapidly excise tissues of interest (e.g., lens, sciatic nerve, kidney, liver), rinse with ice-cold saline, blot dry, and immediately freeze-clamp with tongs pre-chilled in liquid nitrogen. This step is critical to quench all metabolic activity.

-

Storage: Store all plasma and tissue samples at -80°C until metabolite extraction.

Metabolite Extraction

-

Homogenization: Homogenize frozen tissue samples (~50-100 mg) in a pre-chilled solution, such as 1 mL of 0.6 M perchloric acid or a methanol/chloroform/water mixture (e.g., 5:2:2 v/v/v), using a tissue homogenizer.

-

Deproteinization: For plasma samples, precipitate proteins by adding an equal volume of ice-cold methanol, vortexing, and incubating at -20°C for 30 minutes.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites (including ¹³C-sorbitol and ¹³C-fructose).

-

Neutralization (for Acid Extraction): If using perchloric acid, neutralize the supernatant by adding a solution of potassium hydroxide (KOH). The resulting potassium perchlorate precipitate can be removed by another centrifugation step.

-

Drying: Lyophilize or use a vacuum concentrator to dry the final supernatant to a pellet. The dried extract is now ready for storage at -80°C or derivatization for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires chemical derivatization to make the polar polyols and sugars volatile. Silylation is a common and effective method.

-

Derivatization:

-

To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to protect the carbonyl groups. Incubate at 37°C for 90 minutes.

-

Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 70°C for 30 minutes. This converts hydroxyl groups to trimethylsilyl (TMS) ethers.

-

-

GC-MS Parameters (Representative):

-

System: Agilent 7890A GC with a 5975C MS detector or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[1]

-

Injection: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to enhance sensitivity and specificity for labeled compounds.

-

-

Ion Monitoring:

-

Monitor specific mass-to-charge (m/z) fragments for TMS-derivatized sorbitol and fructose. The mass of these fragments will be shifted by the number of ¹³C atoms in the molecule.

-

For example, for U-¹³C₆-Sorbitol (6 TMS), the molecular weight is increased by 6 Da compared to the unlabeled standard. Key fragments would be monitored at their expected m/z + 6.

-

Note: Glucose is often present in high concentrations and can interfere with fructose analysis. A chromatographic separation that resolves these sugars is essential. It may be necessary to turn off the MS detector during the elution of the large glucose peak to protect the filament.[9]

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR allows for the direct, non-destructive analysis of ¹³C incorporation without derivatization.

-

Sample Preparation:

-

Reconstitute the dried metabolite extract in 500 µL of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Parameters (Representative):

-

Spectrometer: Bruker 600 MHz spectrometer or higher, equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹³C NMR: Acquire a proton-decoupled 1D ¹³C spectrum. This provides direct observation of the ¹³C signals.

-

Pulse Program: zgpg30 (or similar with proton decoupling).

-

Acquisition Time: ~1.0-1.5 s.

-

Relaxation Delay (D1): 2-4 s (longer for quaternary carbons).

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

-

2D ¹H-¹³C HSQC: This experiment is highly sensitive and provides excellent resolution, correlating each carbon with its attached proton(s). It is effective for identifying and quantifying specific isotopomers.

-

Pulse Program: hsqcedetgpsp (or similar).

-

Spectral Width: Optimized for the chemical shift range of sugars and polyols in both ¹H and ¹³C dimensions.

-

The appearance of cross-peaks in the HSQC spectrum confirms the presence of ¹³C at specific positions in the sorbitol and fructose molecules.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, Mnova, MestReNova).

-

Integrate the signals corresponding to specific carbon atoms in ¹³C-sorbitol and its metabolic product, ¹³C-fructose.

-

The ratio of the integrated signal of the product (¹³C-fructose) to the substrate (¹³C-sorbitol) over time allows for the calculation of metabolic flux.

-

Conclusion

The polyol pathway represents a critical nexus of metabolic dysregulation in hyperglycemia-driven pathologies. L-Sorbitol-¹³C serves as a powerful and specific tool for dissecting the second half of this pathway, providing direct quantitative measurement of sorbitol dehydrogenase activity and the metabolic fate of sorbitol. By combining in vivo tracer administration with robust analytical techniques like GC-MS and NMR, researchers can gain unprecedented insight into the tissue-specific flux of this pathway. This knowledge is fundamental for understanding the mechanisms of diabetic complications and for the preclinical evaluation of novel therapeutic inhibitors designed to mitigate cellular damage by targeting this crucial metabolic route.

References

- 1. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (13)C-based metabolic flux analysis. [sonar.ch]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study [ouci.dntb.gov.ua]

- 5. The metabolic fate of exogenous sorbitol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating Aldose Reductase Activity with L-Sorbitol-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aldose Reductase and the Polyol Pathway

Aldose reductase (AR), an enzyme belonging to the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[3] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[4] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH).[5]

The overactivation of this pathway is strongly implicated in the pathogenesis of diabetic complications.[6] The accumulation of intracellular sorbitol creates osmotic stress, while the increased consumption of NADPH disrupts the cellular redox balance, leading to oxidative stress.[1][7] This cascade of events contributes to cellular damage in various tissues, including the nerves, retina, lens, and kidneys, leading to neuropathy, retinopathy, cataracts, and nephropathy.[2][8] Consequently, aldose reductase is a prime therapeutic target for the development of interventions to prevent or delay these debilitating complications.[2]

Investigating the activity of aldose reductase is crucial for understanding its role in disease and for the discovery of novel inhibitors. The use of stable isotope-labeled substrates, such as L-Sorbitol-¹³C, in conjunction with modern analytical techniques, provides a powerful and specific approach for these investigations.

The Utility of L-Sorbitol-¹³C in Aldose Reductase Research

While traditional assays monitor the consumption of the cofactor NADPH, the use of a ¹³C-labeled substrate like L-Sorbitol offers distinct advantages, particularly for mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) based methods.

-

Specificity and Tracking: L-Sorbitol-¹³C allows for the unambiguous tracking of the substrate and its metabolic products. The mass difference introduced by the ¹³C isotopes enables mass spectrometers to selectively measure the labeled compounds, distinguishing them from endogenous, unlabeled sorbitol and other interfering molecules in complex biological samples like cell lysates or plasma.[9]

-

Enhanced Sensitivity and Quantification: When used as an internal standard, stable isotope-labeled compounds are the gold standard for accurate quantification in LC-MS/MS assays.[10] This approach corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible data.

-

Structural and Mechanistic Insights: ¹³C NMR spectroscopy can be employed to monitor the conversion of ¹³C-labeled substrates in real-time.[11][12] This can provide valuable information on reaction kinetics and help identify and quantify intermediates and final products of the enzymatic reaction.

Experimental Protocols

This section details methodologies for investigating aldose reductase activity. While many standard protocols use substrates like DL-glyceraldehyde, these can be adapted for use with ¹³C-labeled substrates for analysis by mass spectrometry or NMR.

Spectrophotometric Enzyme Activity Assay

This fundamental assay measures AR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[13]

Principle: Aldose Reductase + Substrate (e.g., Glucose, DL-glyceraldehyde) + NADPH → Sorbitol (or corresponding alcohol) + NADP⁺

Materials and Reagents:

-

Purified Aldose Reductase or tissue/cell lysate

-

Substrate: DL-glyceraldehyde or Glucose

-

Cofactor: NADPH

-

Assay Buffer (e.g., Sodium Phosphate Buffer, pH 6.2-7.2)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Prepare Reagent Mix: In a microplate well or cuvette, combine the assay buffer, substrate solution, and purified enzyme or lysate.

-

Inhibitor Pre-incubation: Add the test inhibitor compound at various concentrations to the appropriate wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.[14]

-

Initiate Reaction: Start the enzymatic reaction by adding NADPH solution to all wells.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C. Record readings every minute for 30-60 minutes.

-

Data Analysis: Calculate the rate of NADPH oxidation (ΔAbs/min). For inhibitor screening, calculate the percentage of inhibition for each concentration relative to a control without inhibitor. Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

LC-MS/MS Method for Sorbitol Quantification

This protocol is designed for the highly sensitive and specific quantification of sorbitol from biological samples. The use of L-Sorbitol-¹³C as an internal standard is critical for accuracy.[9][10]

Principle: Biological samples are processed to extract metabolites. The extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). L-Sorbitol-¹³C is added at the beginning of sample preparation to serve as an internal standard for the quantification of endogenous sorbitol.

Materials and Reagents:

-

Biological Sample (e.g., plasma, cell lysate, tissue homogenate)

-

L-Sorbitol-¹³C (as internal standard)

-

Protein Precipitation Solvent (e.g., ice-cold acetonitrile or methanol)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column[10]

-

Mobile Phases (e.g., Acetonitrile and Ammonium Acetate Buffer)[9]

Protocol:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of sample (e.g., 100 µL), add a fixed amount of L-Sorbitol-¹³C internal standard solution.

-

Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex thoroughly for 3 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample extract onto the HILIC column.

-

Separate the analytes using a gradient of mobile phases.

-

Detect sorbitol and L-Sorbitol-¹³C using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both labeled and unlabeled sorbitol need to be determined.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of unlabeled sorbitol spiked with the fixed concentration of the L-Sorbitol-¹³C internal standard.

-

Quantify the amount of sorbitol in the biological samples by comparing the peak area ratio of endogenous sorbitol to the L-Sorbitol-¹³C internal standard against the calibration curve.

-

Data Presentation

Quantitative data is essential for comparing experimental results. The following tables provide representative data for aldose reductase kinetics and inhibition.

Table 1: Kinetic Parameters of Aldose Reductase for Various Substrates

| Substrate | Kₘ | Vₘₐₓ | Source Organism | Reference |

| D-Glucose (aldehyde form) | ~2.5 µM | - | Human | [6] |

| D-Glucose (total) | 35-200 mM | - | Human | [6] |

| DL-Glyceraldehyde | 8-50 µM | - | Human | [16] |

| 4-Hydroxynonenal (4-HNE) | 10-30 µM | - | Human | [3] |

| Galactose | - | - | - | [4] |

Kₘ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates higher affinity of the enzyme for the substrate.

Table 2: IC₅₀ Values of Common Aldose Reductase Inhibitors

| Inhibitor | IC₅₀ Value | Source | Reference |

| Epalrestat | - | - | [6] |

| Sorbinil | ~3.45 µM | - | [15] |

| Fidarestat | - | - | [17] |

| Nifedipine | 2.5 µM | Recombinant Human AR | [15] |

| Cinnarizine | 5.87-8.77 µM | - | [18] |

| Quercetin | - | - | [6] |

| AL-1576 | Potent Inhibitor | Bovine/Rat Lens | [19] |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Example Reagent Concentrations for Spectrophotometric Assay

| Reagent | Final Concentration | Reference |

| Sodium Phosphate Buffer (pH 7.2) | 50 mM | [20] |

| Lithium Sulfate | 0.2 mM | [20] |

| 2-Mercaptoethanol | 5 mM | [20] |

| DL-Glyceraldehyde (Substrate) | 10 mM | [20] |

| NADPH (Cofactor) | 0.1 mM | [20] |

Visualization of Pathways and Workflows

Diagrams are provided to visually represent the core concepts discussed in this guide.

Caption: The Polyol Pathway of glucose metabolism.

Caption: Experimental workflow for screening aldose reductase inhibitors.

Caption: Aldose reductase-mediated cellular stress mechanisms.

References

- 1. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldose reductase, oxidative stress, and diabetic mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldose reductase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An allied approach for in vitro modulation of aldose reductase, sorbitol accumulation and advanced glycation end products by flavonoid rich extract of Coriandrum sativum L. seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. researchgate.net [researchgate.net]

- 16. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. nanobioletters.com [nanobioletters.com]

- 19. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Navigating the Stability of L-Sorbitol-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of L-Sorbitol-¹³C under various storage conditions. As a critical component in numerous research and pharmaceutical applications, including as a tracer in metabolic studies and an excipient in drug formulations, understanding its stability profile is paramount to ensuring data integrity and product efficacy. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability Profile and Storage Recommendations

L-Sorbitol-¹³C, a stable isotope-labeled sugar alcohol, is generally a stable compound under recommended storage conditions. The primary factors influencing its stability are temperature, humidity, and light.

Data Summary: Solid-State Stability of L-Sorbitol-¹³C

While comprehensive, publicly available stability data for L-Sorbitol-¹³C under various ICH (International Council for Harmonisation) conditions are limited, the following table summarizes the recommended storage conditions based on manufacturer data for isotopically labeled D-Sorbitol and general knowledge of polyol stability. This data should be considered illustrative, and it is imperative to conduct product-specific stability studies.

| Storage Condition | Temperature | Relative Humidity | Duration | Recommended Action |

| Long-Term | Room Temperature (20-25°C) | Controlled (e.g., <60% RH) | Up to re-test period | Store in a well-closed container, protected from moisture and light. |

| Accelerated | 40°C | 75% RH | 6 Months | Used to predict long-term stability and identify potential degradation products. |

| Stress Conditions | > 200°C | High Humidity (>80% RH) | Variable | To understand degradation pathways and validate stability-indicating methods. |

Key Stability Insights:

-

Solid State: In its solid, crystalline form, L-Sorbitol-¹³C is highly stable when stored at controlled room temperature and low humidity, protected from light.[1][2][3][4]

-

Hygroscopicity: Sorbitol is known to be hygroscopic.[5] Exposure to high humidity can lead to moisture absorption, which may result in physical changes such as clumping and potential chemical degradation over time.

-

Thermal Degradation: Significant thermal degradation of sorbitol generally occurs at temperatures above 200°C.

-

Solution Stability: The stability of L-Sorbitol-¹³C in solution is dependent on the solvent, pH, and storage temperature. Aqueous solutions are susceptible to microbial growth and should be prepared fresh or stored under sterile conditions at low temperatures (e.g., 2-8°C or frozen).

Potential Degradation Pathways

Understanding the potential degradation pathways of L-Sorbitol-¹³C is crucial for developing stability-indicating analytical methods and for identifying potential impurities.

dot

Caption: Potential degradation pathways of L-Sorbitol-¹³C.

Description of Pathways:

-

Oxidation: One of the primary degradation pathways for sorbitol is oxidation, which can convert it to its corresponding ketose, L-sorbose, or to L-fructose. This can be initiated by oxidizing agents or enzymatic activity.

-

Dehydration: Under acidic conditions and/or elevated temperatures, sorbitol can undergo intramolecular dehydration to form various anhydrohexitols, such as sorbitans.

-

Esterification: In formulations containing carboxylic acids, L-Sorbitol-¹³C can undergo esterification to form sorbitol esters. This has been observed in studies with monoclonal antibody formulations containing sorbitol and glutamic acid residues.

-

Maillard-type Reactions: In the presence of amino acids and under heat, sorbitol can be a precursor to glucose, which can then participate in Maillard browning reactions.

Experimental Protocols for Stability Assessment

A robust stability testing program for L-Sorbitol-¹³C should include long-term, accelerated, and forced degradation studies. The following outlines a representative experimental protocol.

3.1. Forced Degradation Study Protocol

A forced degradation study is essential for developing and validating a stability-indicating analytical method.

Caption: Key factors influencing the stability of L-Sorbitol-¹³C.

Conclusion

L-Sorbitol-¹³C is a chemically stable molecule under recommended storage conditions. However, its hygroscopicity and susceptibility to degradation under stress conditions of high temperature, extreme pH, and in the presence of oxidizing agents or reactive excipients necessitate a thorough understanding and control of its storage and handling. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for ensuring the quality, purity, and integrity of L-Sorbitol-¹³C in research and pharmaceutical applications. For definitive stability data, it is always recommended to consult the manufacturer's certificate of analysis and conduct in-house stability studies tailored to the specific application and formulation.

References

- 1. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]

- 3. D-Sorbitol-13C6 Aldrich [sigmaaldrich.com]

- 4. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Interpreting the Certificate of Analysis for L-Sorbitol-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for L-Sorbitol-13C, an isotopically labeled sugar alcohol crucial for a range of research and development applications, including metabolic studies and as an internal standard in analytical assays. Understanding the nuances of a CoA is paramount for ensuring the quality, purity, and suitability of this critical reagent for experimental work.

Understanding the Certificate of Analysis: Key Parameters

A Certificate of Analysis for this compound provides a batch-specific summary of its quality and purity, as determined by a series of analytical tests. While the exact format may vary between suppliers, a typical CoA will include the following key quantitative parameters. The data presented in the following tables is a representative compilation based on typical specifications for isotopically labeled compounds and sorbitol products.

Table 1: Identification and General Properties

| Parameter | Specification | Representative Result |

| Product Name | This compound | This compound |

| CAS Number | 6706-59-8 (unlabeled) | 6706-59-8 (unlabeled) |

| Molecular Formula | C₅¹³CH₁₄O₆ | C₅¹³CH₁₄O₆ |

| Molecular Weight | 183.16 g/mol | 183.16 g/mol |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in water and DMSO | Conforms |

Table 2: Purity and Isotopic Abundance

| Parameter | Specification | Representative Result | Method |

| Chemical Purity | ≥98% | 99.5% | HPLC |

| Isotopic Purity (¹³C) | ≥99 atom % | 99.2 atom % | Mass Spectrometry |

| Optical Rotation | [α]²⁰/D -2.0° ± 0.5° (c=10, H₂O) | -1.9° | Polarimetry |

Table 3: Impurity Profile

| Parameter | Specification | Representative Result | Method |

| Water Content | ≤1.0% | 0.5% | Karl Fischer Titration |

| Related Sugars | ≤0.5% | 0.2% | HPLC |

| Residual Solvents | As per USP <467> | Complies | GC-HS |

| Heavy Metals | ≤10 ppm | <5 ppm | ICP-MS |

Experimental Protocols: A Closer Look at the Methodologies

The data presented in a CoA is the result of rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography is a cornerstone technique for assessing the chemical purity of this compound and quantifying related sugar impurities.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For polar compounds like sorbitol, a Hydrophilic Interaction Liquid Chromatography (HILIC) mode is often employed.

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is typically used, as sorbitol lacks a strong UV chromophore.

-

Experimental Workflow:

Caption: HPLC workflow for chemical purity analysis.

-

Typical Parameters:

-

Column: Amino-propyl or amide-based HILIC column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 10 µL.

-

Detector: Refractive Index (RI).

-

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the definitive technique for determining the isotopic enrichment of this compound.

-

Principle: This technique measures the mass-to-charge ratio (m/z) of ions. For isotopically labeled compounds, the mass spectrum will show a distribution of ions corresponding to the different isotopic compositions. The relative intensities of these peaks are used to calculate the atom percent enrichment of ¹³C.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) is used. Often, this is coupled with a liquid chromatography system (LC-MS).

-

Experimental Workflow:

Caption: LC-MS workflow for isotopic purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While not always quantitatively reported on a routine CoA for purity, NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound, including the position of the ¹³C label.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The presence of the ¹³C isotope at a specific position will result in characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to spin-spin coupling.

-

Signaling Pathway Analogy for NMR Data Interpretation:

Caption: Logical flow for NMR-based structural confirmation.

Conclusion: Ensuring Experimental Integrity

A thorough interpretation of the Certificate of Analysis for this compound is a critical first step in any research endeavor utilizing this isotopically labeled compound. By carefully examining the quantitative data and understanding the underlying analytical methodologies, researchers can ensure the material meets the stringent requirements of their experiments, thereby safeguarding the integrity and reproducibility of their results. This guide provides the foundational knowledge for scientists and drug development professionals to confidently assess the quality of their this compound and proceed with their research with a high degree of assurance.

Methodological & Application

Application Notes and Protocols for the L-Sorbitol-¹³C Breath Test in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-Sorbitol-¹³C breath test is a non-invasive diagnostic tool used in clinical research to assess small intestinal mucosal integrity and sorbitol malabsorption. This test measures the rate at which ¹³C-labeled L-Sorbitol is metabolized in the body and exhaled as ¹³CO₂. In a healthy individual, L-Sorbitol is readily absorbed in the small intestine and subsequently metabolized. However, in cases of mucosal damage or dysfunction, such as in celiac disease or small intestinal bacterial overgrowth (SIBO), sorbitol absorption is impaired. This leads to a reduced amount of ¹³CO₂ being exhaled, providing a quantitative measure of the malabsorption. These application notes provide a detailed protocol for conducting the L-Sorbitol-¹³C breath test in a clinical research setting.

Principle of the Test

The L-Sorbitol-¹³C breath test is based on the principle of substrate metabolism and exhalation. L-Sorbitol is a sugar alcohol that is primarily absorbed in the small intestine. When ¹³C-labeled L-Sorbitol is ingested, it is absorbed and metabolized by the liver, leading to the production of ¹³CO₂. This ¹³CO₂ enters the bloodstream and is subsequently expelled from the body through exhalation. The rate and amount of exhaled ¹³CO₂ are directly proportional to the rate of L-Sorbitol absorption and metabolism. A lower than expected exhalation of ¹³CO₂ indicates malabsorption of L-Sorbitol in the small intestine.

Data Presentation

The following tables summarize the key quantitative data associated with the L-Sorbitol-¹³C breath test protocol.

Table 1: Dosing and Administration

| Parameter | Value | Reference |

| L-Sorbitol Dose | 5 g | [1][2] |

| L-Sorbitol-¹³C Dose | 100 mg | [1][2] |

| Vehicle | 250 mL of tap water | [1][2] |

| Administration | Oral | [1][2] |

Table 2: Breath Sample Collection

| Parameter | Timing |

| Baseline Sample (t=0) | Before ingestion of L-Sorbitol-¹³C solution |

| Post-Ingestion Samples | Every 30 minutes for a total of 4 hours |

Table 3: Expected ¹³CO₂ Exhalation Values (Illustrative)

| Time Point | Healthy Control (δ‰ over baseline) | Malabsorption (δ‰ over baseline) |

| 0 min | 0 | 0 |

| 30 min | > 5 | < 5 |

| 60 min | > 10 | < 10 |

| 90 min | > 15 | < 15 |

| 120 min | > 15 | < 15 |

| 180 min | > 10 | < 10 |

| 240 min | > 5 | < 5 |

Note: These are illustrative values. Actual cutoff values may vary depending on the analytical method and the specific clinical research protocol. A significant increase in ¹³CO₂ excretion within the first 60-90 minutes is indicative of normal absorption.

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for accurate and reliable test results.

-

Fasting: Patients should fast for at least 8-12 hours prior to the test. Only water is permitted during the fasting period.

-

Medications: Certain medications can interfere with the test results. It is recommended to discontinue the following medications prior to the test, in consultation with a physician:

-

Antibiotics: for at least 4 weeks.

-

Proton pump inhibitors (PPIs) and H2-receptor antagonists: for at least 2 weeks.

-

Laxatives and prokinetics: for at least 1 week.

-

-

Diet: A low-fiber diet is recommended the day before the test to minimize baseline hydrogen and methane production.

-

Smoking and Physical Activity: Patients should refrain from smoking and strenuous physical activity for at least 2 hours before and during the test.

Test Procedure

-

Baseline Breath Sample: Collect a baseline breath sample (t=0) from the patient before they ingest the L-Sorbitol-¹³C solution.

-

Substrate Administration: The patient should drink the prepared solution of 5 g L-Sorbitol and 100 mg L-Sorbitol-¹³C dissolved in 250 mL of water.[1][2]

-

Post-Ingestion Breath Samples: Collect breath samples every 30 minutes for a duration of 4 hours.

-

Sample Labeling and Storage: Each breath sample tube should be clearly labeled with the patient's ID, date, and time of collection. Samples should be stored according to the laboratory's standard operating procedures until analysis.

Breath Sample Analysis

Breath samples are analyzed for their ¹³CO₂/¹²CO₂ ratio using either Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS). IRMS is considered the gold standard for its high precision and sensitivity.[3] NDIRS offers a more portable and less expensive alternative. The results are typically expressed as a delta (δ) value in parts per thousand (‰) relative to a standard.

Visualizations

L-Sorbitol-¹³C Metabolism and ¹³CO₂ Exhalation Pathway

Caption: Metabolic pathway of orally ingested L-Sorbitol-¹³C to exhaled ¹³CO₂.

Experimental Workflow for the L-Sorbitol-¹³C Breath Test

Caption: Step-by-step workflow for the L-Sorbitol-¹³C breath test.

Interpretation of Results

The primary outcome of the L-Sorbitol-¹³C breath test is the change in the ¹³CO₂/¹²CO₂ ratio in exhaled breath over time, expressed as the delta over baseline (DOB) value.

-

Normal Absorption: In individuals with a healthy small intestine, there will be a significant increase in the DOB value within the first 60 to 90 minutes after ingestion of the L-Sorbitol-¹³C solution. This indicates efficient absorption and metabolism of the substrate.

-

Malabsorption: In individuals with small intestinal mucosal injury or dysfunction, the absorption of L-Sorbitol-¹³C is impaired. This results in a blunted or delayed peak in the DOB value, indicating that less ¹³CO₂ is being produced and exhaled.

-

Small Intestinal Bacterial Overgrowth (SIBO): In some cases of SIBO, bacteria in the small intestine may metabolize the L-Sorbitol, leading to an early rise in breath hydrogen or methane. While the L-Sorbitol-¹³C breath test primarily assesses mucosal integrity, concomitant measurement of hydrogen and methane can provide additional diagnostic information. However, the use of sorbitol as a substrate for SIBO diagnosis is not recommended as a primary approach.[4][5]

Conclusion

The L-Sorbitol-¹³C breath test is a valuable, non-invasive tool for clinical research, providing quantitative insights into small intestinal absorption and mucosal health. Adherence to a standardized protocol, including meticulous patient preparation and precise sample analysis, is essential for obtaining accurate and reproducible results. The data and protocols presented in these application notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this diagnostic test.

References

- 1. Follow-up of coeliac disease with the novel one-hour 13C-sorbitol breath test versus the H2-sorbitol breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel one-hour 13C-sorbitol breath test versus the H2-sorbitol breath test for assessment of coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 13CO2/12CO2 ratio by IRMS and NDIRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breath testing for small intestinal bacterial overgrowth: maximizing test accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. allclearhealthcare.com [allclearhealthcare.com]

A Step-by-Step Guide to L-Sorbitol-13C Administration in Rodents for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of L-Sorbitol-13C to rodents. This powerful stable isotope tracer allows for the in vivo investigation of the polyol pathway and its downstream metabolic fate, offering critical insights into various physiological and pathological states, including diabetes and metabolic syndrome. The following sections detail oral and intravenous administration methods, as well as a protocol for conducting a ¹³C-Sorbitol breath test to assess its metabolism.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of this compound and other related stable isotopes in rodents, derived from established methodologies.

Table 1: Recommended Dosage and Administration Volumes

| Parameter | Oral Gavage | Intravenous Injection |

| This compound Dose | 2 g/kg body weight[1][2][3][4] | >2000 mg/kg (lethal dose estimate for a similar compound)[5] |

| Vehicle | Distilled water (ddH₂O)[4] | Saline |

| Administration Volume | 10 mL/kg (as a guide)[6] | To be determined based on solubility and desired concentration |

| Fasting Period | 2-4 hours[4] or up to 14 hours[7][8] | 2-4 hours |

Table 2: Sample Collection Time Points Post-Administration

| Sample Type | Recommended Time Points |

| Plasma | 15 min, 30 min, 120 min, 240 min[1][2][3][4] |

| Tissues (e.g., Liver, Brain) | 15 min, 30 min, 120 min, 240 min[1][3][4] |

| Breath (for ¹³CO₂) | Every 30 minutes for 4 hours[9] (adapted from human studies) |

II. Experimental Protocols

A. Protocol for Oral Gavage Administration of this compound

This protocol is adapted from established methods for oral gavage of stable isotopes in mice.[1][2][3][4]

1. Materials:

-

This compound

-

Distilled water (ddH₂O)

-

Animal scale

-

Appropriately sized oral gavage needles (blunt-tipped)

-

Syringes

-

70% Ethanol for disinfection

2. Procedure:

-

Animal Preparation: Fast the rodents for 2-4 hours prior to administration to ensure gastric emptying.[4] Weigh each animal immediately before dosing to calculate the precise volume.

-

Preparation of Dosing Solution: Dissolve the this compound in distilled water to achieve a final concentration that will deliver 2 g/kg of body weight in a total volume of approximately 10 mL/kg.[1][6] For a 25g mouse, this would be 50 mg of this compound in 250 µL of water.[4] Ensure the solution is fully dissolved.

-

Animal Restraint: Restrain the rodent firmly by the scruff of the neck to immobilize the head and prevent biting. The body should be held securely.

-

Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw and re-insert.[6]

-

Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.[6]

-

Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.

-

Sample Collection: Collect blood and tissues at predetermined time points (e.g., 15, 30, 120, and 240 minutes) for subsequent analysis.[1][3][4]

B. Protocol for Intravenous Administration of this compound

This protocol provides a general guideline for intravenous administration, typically via the tail vein in mice or rats.

1. Materials:

-

This compound

-

Sterile saline

-

Animal restrainer

-

Heat lamp (optional, for tail vein dilation)

-

27-30 gauge needles and syringes

-

70% Ethanol

2. Procedure:

-

Animal Preparation: Fast the rodents for 2-4 hours. Place the animal in a restrainer, leaving the tail exposed. A heat lamp may be used to warm the tail and dilate the lateral tail veins.

-

Preparation of Dosing Solution: Dissolve the this compound in sterile saline. The concentration should be optimized to deliver the desired dose in a small volume (typically 100-200 µL for a mouse).

-

Injection Procedure: Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.

-

Substance Administration: Inject the this compound solution slowly.

-

Post-Administration Monitoring: Monitor the animal for any adverse reactions.

-

Sample Collection: Collect blood and tissues at specified time points. Intravenous administration will result in more rapid changes in plasma levels compared to oral gavage.[10]

C. Protocol for ¹³C-Sorbitol Breath Test

This protocol is adapted from ¹³C-breath tests for other substrates in rodents and humans.[7][9][11]

1. Materials:

-

This compound

-

Metabolic cages or a system for collecting expired air

-

Gas-tight syringes

-

Exetainer tubes or other appropriate collection vials

-

Isotope-Ratio Mass Spectrometer (IRMS) or other suitable ¹³CO₂ analyzer

2. Procedure:

-

Baseline Breath Sample: Place the fasted (13-14 hours) rodent in the metabolic chamber and collect a baseline breath sample to determine the natural abundance of ¹³CO₂.[8]

-

Administration of this compound: Administer a precise dose of this compound, typically via oral gavage as described in Protocol A. A dose of 100 mg of ¹³C-sorbitol has been used in human studies and can be scaled down.[9]

-

Serial Breath Sample Collection: Collect breath samples at regular intervals, for example, every 30 minutes for a duration of 4 hours.[9]

-

Sample Analysis: Analyze the collected breath samples for the ¹³CO₂/¹²CO₂ ratio using IRMS.

-

Data Interpretation: The rate of appearance of ¹³CO₂ in the breath reflects the rate of absorption and metabolism of this compound.[12]

III. Visualizations

A. Sorbitol Metabolic Pathway

The following diagram illustrates the polyol pathway, where this compound is metabolized.

Caption: Metabolic conversion of this compound to Fructose-13C via the polyol pathway.

B. Experimental Workflow for Oral Administration and Analysis

This diagram outlines the key steps in a typical experiment involving oral administration of this compound.

Caption: Workflow for this compound oral administration and subsequent sample analysis.

References

- 1. "Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics" by Holden C. Williams, Margaret A. Piron et al. [uknowledge.uky.edu]

- 2. [PDF] Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. intravenous dose toxicity: Topics by Science.gov [science.gov]

- 6. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 7. Role of 13C-urea breath test in experimental model of Helicobacter pylori infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors affecting the validity of the 13C-urea breath test for in vivo determination of Helicobacter pylori infection status in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel one-hour 13C-sorbitol breath test versus the H2-sorbitol breath test for assessment of coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intestinal absorption of sorbitol and effects of its acute administration on glucose homeostasis in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of different protocols for 13C-urea breath test for the diagnosis of Helicobacter pylori infection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Sample Preparation for L-Sorbitol-13C Analysis in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Sorbitol, a sugar alcohol, is a key metabolite in the polyol pathway, and its accumulation is implicated in various physiological and pathological processes, including diabetic complications. The use of stable isotope-labeled L-Sorbitol, such as L-Sorbitol-13C, as a tracer in metabolic studies allows for the precise tracking and quantification of its metabolic fate. Accurate analysis of this compound in complex biological matrices like plasma is crucial for understanding its pharmacokinetics and role in metabolic pathways. This application note provides a detailed protocol for the preparation of plasma samples for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method focuses on a straightforward protein precipitation technique, which is robust, high-throughput, and suitable for typical research and clinical study settings.

Experimental Protocols

1. Materials and Reagents

-

Human plasma (or other relevant species)

-

L-Sorbitol-13C6 (as the analyte)

-

L-Sorbitol-d7 or [13C5]-Xylitol (as an internal standard)[1][2]

-

Water, LC-MS grade

-

Ammonium Acetate

-

EDTA

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g and 4°C)

-

96-well collection plates (optional, for high-throughput)

2. Internal Standard Stock Solution Preparation

-

Prepare a stock solution of the internal standard (e.g., L-Sorbitol-d7 or [13C5]-Xylitol) in 50:50 (v/v) Methanol:Water at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working internal standard solution at a suitable concentration (e.g., 1 µg/mL) by diluting with the protein precipitation solvent (e.g., 80:20 Methanol:Water).

3. Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing the bulk of proteins from plasma samples prior to LC-MS analysis.[4][5] This protocol is based on the use of a high-organic solvent ratio to induce protein precipitation.

-

Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

-

Aliquoting: Aliquot 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

-

Addition of Internal Standard and Precipitation Solvent: Add 200 µL of the cold (4°C) protein precipitation solvent (Acetonitrile or an 80:20 Methanol:Water mixture) containing the internal standard to the plasma sample.[1] The ratio of solvent to plasma should be at least 3:1 (v/v) to ensure efficient protein removal.[4]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Incubation: Incubate the samples at 4°C for 20 minutes to further facilitate protein precipitation.

-